Coumarin 102

Catalog No.
S561112
CAS No.
41267-76-9
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 102

CAS Number

41267-76-9

Product Name

Coumarin 102

IUPAC Name

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3

InChI Key

XHXMPURWMSJENN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4

Synonyms

2,3,6,7-Tetrahydro-9-methyl-1H,5H-quinolizino[9,1-gh]coumarin; C 102; Coumarin 480; Exciton 480; K 102; NSC 290431; 9-Methyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4

Laser Dye Properties:

C102 exhibits strong fluorescence and specific light absorption properties in the blue and green regions of the spectrum []. This makes it a valuable candidate for use in laser dyes, which are essential components in various scientific instruments like tunable lasers and dye lasers. Research suggests C102 can be incorporated into gallium nitride (GaN) semiconductor diode-based lasers, potentially improving their performance [].

Microencapsulation Applications:

C102's properties allow it to be used in the creation of microcapsules. These microscopic spheres can encapsulate various materials and release them under specific conditions. Studies have shown that C102 can be incorporated into emulsion mixtures along with other components like styrene, perfluoro-n-octane (PFO), and sodium dodecylsulfate (SDS) to form microcapsules []. This opens doors for potential applications in areas like targeted drug delivery and controlled release of active ingredients.

Coumarin 102, chemically known as 7-hydroxy-4-methylcoumarin, is a fluorescent compound with the molecular formula C₁₆H₁₇NO₂. It is characterized by its unique structure, which includes a coumarin backbone with a hydroxyl group and a methyl group. This compound is often utilized as a fluorescent probe in various scientific applications due to its photophysical properties, such as high quantum yield and sensitivity to environmental changes .

Laser Dye

Coumarin 102 functions as a laser dye by absorbing light at specific wavelengths and then re-emitting light through a process called stimulated emission. This property allows it to be used in tunable lasers for various scientific applications.

Fluorescent Probe

Coumarin 102 can be used as a fluorescent probe due to its ability to emit light at a different wavelength than the absorbed light. This property allows scientists to study various phenomena like solvent relaxation dynamics by monitoring changes in the fluorescence emission [].

, particularly in aqueous media. One notable reaction involves its interaction with hydroxide ions, leading to the formation of coumaric acid. The reaction can be represented as follows:

Coumarin 102+OHCoumaric Acid\text{Coumarin 102}+\text{OH}^-\rightarrow \text{Coumaric Acid}

This transformation highlights the compound's reactivity under basic conditions, which can be quantitatively analyzed to determine rate constants and reaction orders .

The biological activity of Coumarin 102 has garnered attention due to its potential applications in biochemistry and pharmacology. Studies have indicated that it exhibits antioxidant properties and may possess anti-inflammatory effects. Furthermore, its fluorescent nature allows for real-time monitoring of biological processes in living cells, making it a valuable tool in cellular imaging and diagnostics .

Several synthesis methods for Coumarin 102 have been reported in the literature. A common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization. This method allows for the efficient production of Coumarin derivatives. Additionally, variations in reaction conditions can lead to different substitution patterns on the coumarin ring, providing avenues for synthesizing analogs with tailored properties .

Coumarin 102 finds extensive applications across various fields:

  • Fluorescent Probes: Its high fluorescence makes it suitable for use in microscopy and flow cytometry.
  • Chemical Sensors: It can be employed in detecting pH changes or metal ions due to its sensitivity to environmental factors.
  • Biological Research: Used in studies involving cellular processes and drug delivery mechanisms.

These applications benefit from Coumarin 102's unique photophysical properties and reactivity .

Interaction studies involving Coumarin 102 have revealed important insights into its behavior in different environments. For instance, research has shown that intermolecular hydrogen bonding dynamics are influenced by solvent interactions, affecting the compound's fluorescence characteristics. These studies are crucial for understanding how Coumarin 102 can be effectively utilized in various experimental setups .

Several compounds share structural similarities with Coumarin 102. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
CoumarinBasic coumarin structureFound naturally; less fluorescent than Coumarin 102
7-HydroxycoumarinHydroxyl group at position 7Similar fluorescence but less stability
FluoresceinXanthene dye structureHigher quantum yield; used primarily in biological imaging
Rhodamine BXanthene derivativeStronger fluorescence; more complex synthesis

Coumarin 102 stands out due to its specific substitution pattern, which enhances its fluorescence and reactivity compared to these similar compounds .

XLogP3

2.7

UNII

0M1GI783QT

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

41267-76-9

Wikipedia

Coumarin 480

General Manufacturing Information

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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